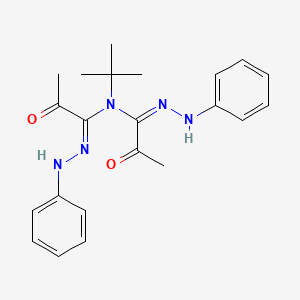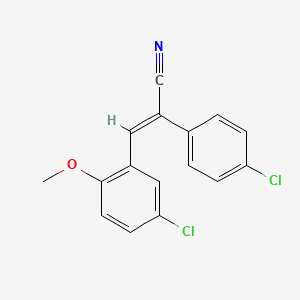![molecular formula C16H14ClNO3S B5718802 N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)
N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific research community. BDP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects.
Wirkmechanismus
BDP acts as a potent inhibitor of N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide, which is responsible for the breakdown of endocannabinoids in the body. The inhibition of N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects. Endocannabinoids act on the cannabinoid receptors CB1 and CB2, which are present in various tissues throughout the body. The modulation of endocannabinoid levels by BDP leads to the activation of these receptors, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
The modulation of endocannabinoid levels by BDP has been shown to have various biochemical and physiological effects. Endocannabinoids play a crucial role in the regulation of various physiological processes such as pain, appetite, mood, and inflammation. The activation of cannabinoid receptors by endocannabinoids has been shown to have analgesic, anxiolytic, antidepressant, and anti-inflammatory effects. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
BDP has several advantages and limitations for lab experiments. The advantages of using BDP include its high potency and selectivity for N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide, which allows for the modulation of endocannabinoid levels without affecting other enzymes or neurotransmitters. The limitations of using BDP include its low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the long-term effects of BDP on endocannabinoid levels and cannabinoid receptor activation are not well understood, which requires further investigation.
Zukünftige Richtungen
BDP has several potential future directions for scientific research. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation. Further research is required to determine the long-term effects of BDP on endocannabinoid levels and cannabinoid receptor activation. Additionally, the development of more soluble and bioavailable analogs of BDP could lead to more effective therapeutic agents for the modulation of endocannabinoid levels. Finally, the investigation of the effects of BDP on other physiological processes such as metabolism and immune function could lead to the discovery of new therapeutic applications for this compound.
Conclusion:
In conclusion, BDP is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. The inhibition of N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation. Further research is required to determine the long-term effects of BDP on endocannabinoid levels and cannabinoid receptor activation and to develop more effective therapeutic agents for the modulation of endocannabinoid levels.
Synthesemethoden
The synthesis of BDP involves the reaction of 3-(4-chlorophenyl)thiopropanoic acid with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure BDP.
Wissenschaftliche Forschungsanwendungen
BDP has been extensively studied for its potential therapeutic applications. The inhibition of N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in the regulation of various physiological processes such as pain, appetite, mood, and inflammation. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-11-1-4-13(5-2-11)22-8-7-16(19)18-12-3-6-14-15(9-12)21-10-20-14/h1-6,9H,7-8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWYBQAQQZCZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)



![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![3-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5718752.png)
![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5718758.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)
![2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)
